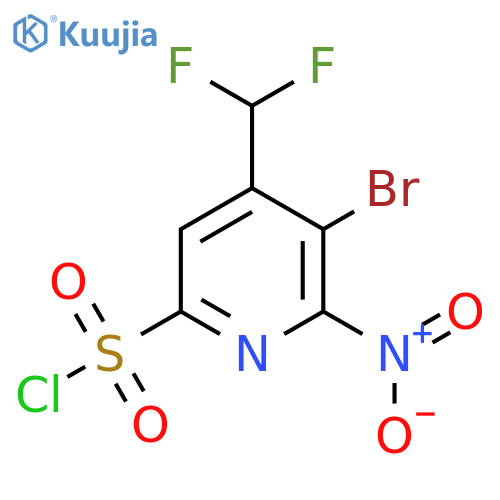

Cas no 1806920-50-2 (3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride)

1806920-50-2 structure

商品名:3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride

CAS番号:1806920-50-2

MF:C6H2BrClF2N2O4S

メガワット:351.509885311127

CID:4865232

3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride

-

- インチ: 1S/C6H2BrClF2N2O4S/c7-4-2(5(9)10)1-3(17(8,15)16)11-6(4)12(13)14/h1,5H

- InChIKey: IOQILQBZUPNRGN-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([N+](=O)[O-])N=C(C=C1C(F)F)S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 398

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 101

3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029055220-500mg |

3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride |

1806920-50-2 | 97% | 500mg |

$1,678.90 | 2022-03-31 | |

| Alichem | A029055220-1g |

3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride |

1806920-50-2 | 97% | 1g |

$3,158.80 | 2022-03-31 | |

| Alichem | A029055220-250mg |

3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride |

1806920-50-2 | 97% | 250mg |

$960.00 | 2022-03-31 |

3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

1806920-50-2 (3-Bromo-4-(difluoromethyl)-2-nitropyridine-6-sulfonyl chloride) 関連製品

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量